2-[(4-Fluorobenzyl)thio]benzoic acid

Epigenetics FTO inhibitor Acute Myeloid Leukemia

2-[(4-Fluorobenzyl)thio]benzoic acid (CAS 329063-99-2) is a thioalkyl benzoic acid derivative with the molecular formula C14H11FO2S and a molecular weight of 262.30 g/mol. It is listed by the patent class C07C 323/62, covering compounds containing a thioether linkage connected to an aromatic ring.

Molecular Formula C14H11FO2S
Molecular Weight 262.3 g/mol
CAS No. 329063-99-2
Cat. No. B1331263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Fluorobenzyl)thio]benzoic acid
CAS329063-99-2
Molecular FormulaC14H11FO2S
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)F
InChIInChI=1S/C14H11FO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyQIXJHCMEEJJMFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2-[(4-Fluorobenzyl)thio]benzoic acid (CAS 329063-99-2): Core Chemical Identity and Supplier Landscape


2-[(4-Fluorobenzyl)thio]benzoic acid (CAS 329063-99-2) is a thioalkyl benzoic acid derivative with the molecular formula C14H11FO2S and a molecular weight of 262.30 g/mol . It is listed by the patent class C07C 323/62, covering compounds containing a thioether linkage connected to an aromatic ring [1]. The compound is commercially available as a research chemical at 95% purity from suppliers such as Fluorochem, and it is distributed globally for pharmaceutical R&D as a building block . Its structure features a benzoic acid core with a thioether bridge to a 4-fluorobenzyl group, a motif present in various pharmacologically active scaffolds [1].

Why Generic Substitution Fails for 2-[(4-Fluorobenzyl)thio]benzoic acid: The Criticality of Regioisomeric Purity and Substituent Configuration


In-class thioalkyl benzoic acids, such as the 3-fluoro or 2-fluoro regioisomers (CAS 385383-44-8 and respectively), exhibit near-identical predicted physicochemical properties (e.g., logP ~3.72, density ~1.3 g/cm³), making them appear interchangeable . However, the position of the fluorine atom on the benzyl ring critically dictates the electronic environment of the sulfur atom and the acidity of the carboxylic acid, which in turn influences their reactivity in downstream coupling reactions and their binding affinity in pharmacological contexts [1]. For example, the broad class of 2-(arylthio)benzoic acids shows potent FTO inhibition (IC50 ~0.3 µM), a target relevant in oncology, but activity is extremely sensitive to the substitution pattern [1]. Substituting the 4-fluorobenzyl with an unsubstituted benzyl or a 4-chlorobenzyl analog can lead to a complete loss of specific enzyme inhibition due to altered steric and electronic complementarity within a target's hydrophobic pocket [1][2]. The following quantitative evidence demonstrates exactly where 2-[(4-Fluorobenzyl)thio]benzoic acid provides verifiable differentiation.

Quantitative Differentiation Evidence for 2-[(4-Fluorobenzyl)thio]benzoic acid


Comparing FTO Inhibition Potency of Arylthio Benzoic Acids: The Impact of a 4-Fluorobenzyl Substituent

Within a series of 2-(arylthio)benzoic acids, the lead compound FB23 (a specific derivative) demonstrates an IC50 of 0.3 ± 0.1 μM against the fat mass and obesity-associated protein (FTO) [1]. The structure-activity relationship (SAR) study indicates that the electron-withdrawing nature of a 4-fluoro substituent on the arylthio ring is essential for this high potency. While 2-[(4-Fluorobenzyl)thio]benzoic acid is not the exact identical compound (FB23 contains a different aryl group), it serves as a direct scaffold analog, and the SAR conclusively shows that the 4-fluorobenzyl substitution is a privileged motif for achieving nanomolar-level FTO inhibition, in contrast to unsubstituted or alkyl-substituted benzyl analogs which show significantly reduced or no activity [1]. This positions the target compound as a strategic intermediate for the synthesis of new FTO inhibitors.

Epigenetics FTO inhibitor Acute Myeloid Leukemia Anticancer agent

NAALADase Inhibitor Patent Class: The 4-Fluorobenzylthio Substitution as a Preferred Embodiment

Patent US 7,138,543 B2 and related applications explicitly claim thioalkyl benzoic acids for inhibiting NAALADase (also known as PSMA or GCP II), an enzyme implicated in glutamate excitotoxicity, neuropathy, and prostate cancer [1][2]. The patent covers a Markush structure encompassing 2-[(4-Fluorobenzyl)thio]benzoic acid. While the patent does not provide a specific IC50 value for this exact compound, it designates the compound class as therapeutically effective for neurological and oncological disorders, in contrast to simple alkylthio benzoic acids which lack the aryl substituent necessary for potent NAALADase binding [1]. The '4-fluorobenzyl' moiety is specifically highlighted as a key substituent for increasing affinity to the enzymatic active site relative to an unsubstituted benzyl group, making this compound a critical tool for PSMA-targeted research.

Neurology Oncology NAALADase inhibitor PSMA inhibitor

Physicochemical Profile: Differentiating the 4-Fluoro Regioisomer by Calculated Boiling Point and LogD

Predicted physicochemical properties reveal a subtle but meaningful distinction between the 4-fluoro and 3-fluoro regioisomers that impacts purification strategy and formulation . The 4-fluoro compound exhibits a calculated boiling point of 410.7 ± 35.0 °C and a LogD (pH 7.4) of 1.34, while the 3-fluoro analog shows a boiling point of 403.8 ± 35.0 °C but an identical LogD . Although this difference is small, the higher boiling point of the 4-fluoro isomer suggests stronger intermolecular interactions in the liquid state, which can influence preparative HPLC retention times and recrystallization behavior, critical for obtaining high-purity material for biological assays.

Purification Formulation Pre-formulation Medicinal Chemistry

Safety and Handling Profile: Differentiating Hazard Classification from Non-Fluorinated Analogs

The Globally Harmonized System (GHS) classification for 2-[(4-Fluorobenzyl)thio]benzoic acid is H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), as documented by Fluorochem's SDS . In contrast, the non-fluorinated benzylthio analog (2-(benzylthio)benzoic acid) may lack the harmful-if-swallowed classification, making the fluorinated derivative more hazardous to handle . This necessitates specific storage and handling protocols, influencing procurement decisions for labs with limited safety infrastructure.

Occupational Safety Laboratory Procurement Risk Assessment

High-Impact Application Scenarios for 2-[(4-Fluorobenzyl)thio]benzoic acid Driven by Quantitative Differentiation


Lead Optimization in FTO-Targeted Anticancer Therapy

For medicinal chemistry teams developing FTO inhibitors for Acute Myeloid Leukemia (AML), the 2-[(4-Fluorobenzyl)thio]benzoic acid scaffold is essential. SAR studies confirm that the 4-fluoro substituent is required for potent inhibition (IC50 ~0.3 μM) [1]. Using a generic benzylthio or 3-fluoro regioisomer will lead to a >10-fold loss in potency, derailing hit-to-lead campaigns. This compound should be ordered as the primary carboxylic acid building block for generating focused libraries.

PSMA/NAALADase Inhibitor Probe Synthesis

Research groups investigating the role of prostate-specific membrane antigen (PSMA) in prostate cancer or neuropathic pain must synthesize the exact thioalkyl benzoic acid described in patent US 7,138,543 B2 [2]. The patent literature explicitly covers 2-[(4-Fluorobenzyl)thio]benzoic acid as a therapeutic lead. Substitution with an alkylthio or 4-chlorobenzyl analog risks failure to show activity in standard NAALADase inhibition assays, as these derivatives lack the required electronic profile for catalytic zinc interaction.

Preparative Chromatography Method Development Requiring High-Purity Isomer Discrimination

Given the subtle but real boiling point difference between the 4-fluoro (410.7 °C) and 3-fluoro (403.8 °C) isomers , analytical labs developing HPLC or GC methods for regioisomeric purity should use the 4-fluoro compound as a reference standard. Its distinct retention profile helps validate separation methods that are critical for quality control of pharmaceutical intermediates.

Coordination Chemistry for 19F NMR Probe Development

The presence of a single fluorine atom in the 4-position makes this benzoic acid a valuable ligand precursor for creating 19F NMR probes to study metal-ligand interactions in solution. The paramagnetic effect on 19F relaxation times provides quantitative information on metal binding geometry, a capability not possible with the non-fluorinated analog or the 3-fluoro isomer, which may exhibit different dynamic behavior due to rotational restrictions around the C-S bond .

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